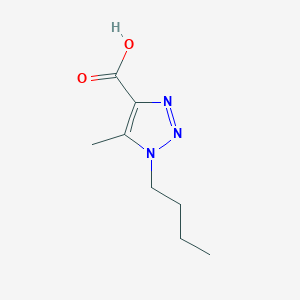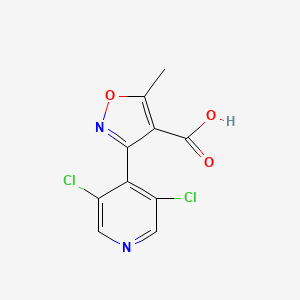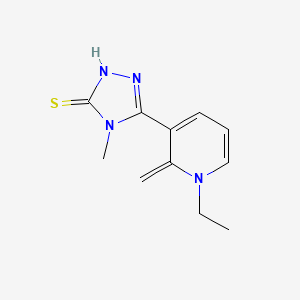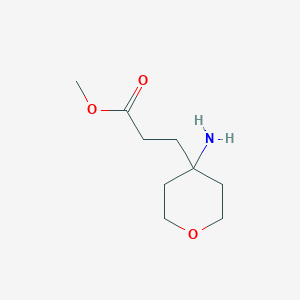
Methyl 3-(4-aminooxan-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-aminooxan-4-yl)propanoate: is an organic compound with the molecular formula C₉H₁₇NO₃ It is a derivative of propanoic acid and features an oxane ring with an amino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminooxan-4-yl)propanoate typically involves the esterification of 3-(4-aminooxan-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(4-aminooxan-4-yl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(4-aminooxan-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways involving esterases and amidases.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism by which Methyl 3-(4-aminooxan-4-yl)propanoate exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases to release the active aminooxan-4-yl propanoic acid, which can then interact with target proteins and modulate their activity. The oxane ring and amino group contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
- Methyl 3-(4-hydroxyoxan-4-yl)propanoate
- Methyl 3-(4-methyloxan-4-yl)propanoate
- Methyl 3-(4-ethyloxan-4-yl)propanoate
Comparison: Methyl 3-(4-aminooxan-4-yl)propanoate is unique due to the presence of the amino group on the oxane ring, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methyl, and ethyl analogs. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a pharmaceutical intermediate and research tool.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 3-(4-aminooxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-8(11)2-3-9(10)4-6-13-7-5-9/h2-7,10H2,1H3 |
Clé InChI |
MDDOIXXMMNIFBE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1(CCOCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


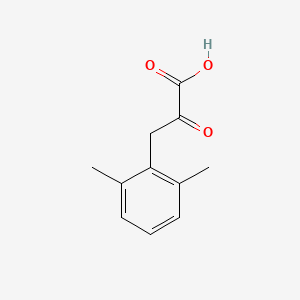
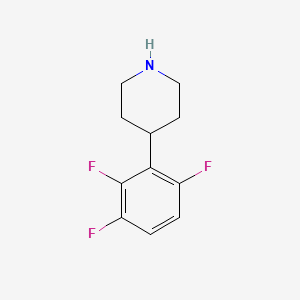
![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
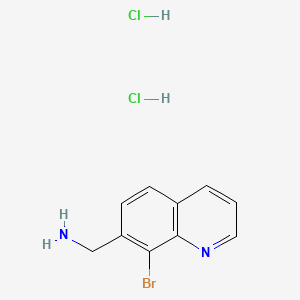
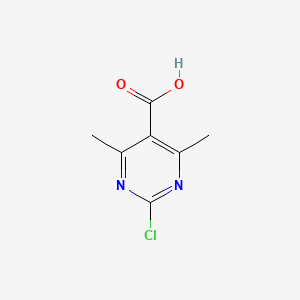
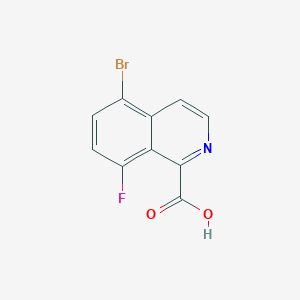
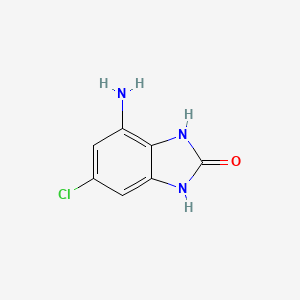
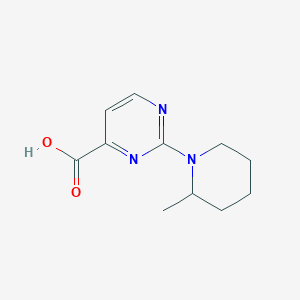
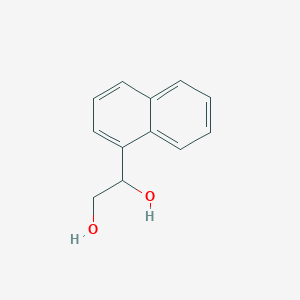
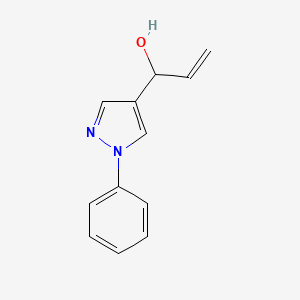
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
